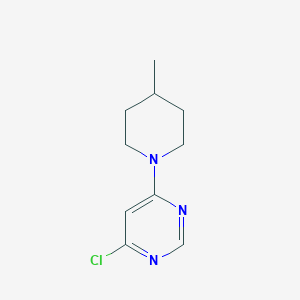
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine is a chemical compound with the molecular formula C10H14ClN3 . It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a 4-methyl-1-piperidinyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine are not detailed in the sources retrieved, pyrimidines in general are known to participate in a variety of chemical reactions. These include reactions with amidines, ketones, and N,N-dimethylaminoethanol .Applications De Recherche Scientifique
Organic Synthesis
“4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” is a useful intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . It can be prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .
Pharmacological Properties
Disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which can be synthesized using “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” as an intermediate, may exhibit useful pharmacological properties .
Anti-Inflammatory Effects
Pyrimidines, including those that can be synthesized from “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine”, have been found to exhibit potent anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to display antioxidant effects . This property can be harnessed in the development of drugs for conditions caused by oxidative stress.
Antibacterial Activity
Some functionally substituted pyrimidines have shown good antibacterial activity . This suggests that “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine” could potentially be used in the synthesis of new antibacterial agents.
Antiviral Activity
Pyrimidines, including those that can be synthesized from “4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine”, have been found to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Propriétés
IUPAC Name |
4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNBAZDFCAAZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



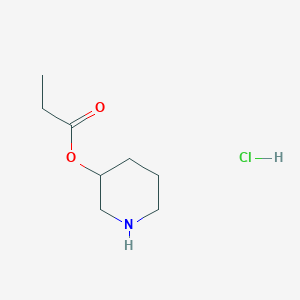
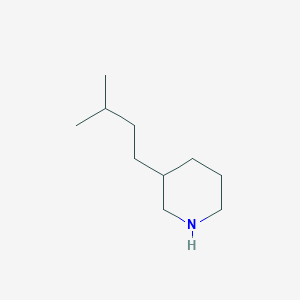
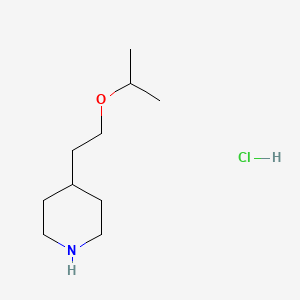
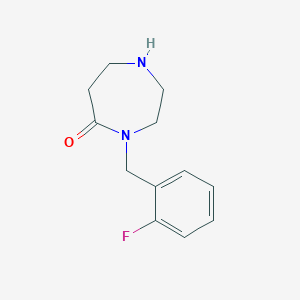
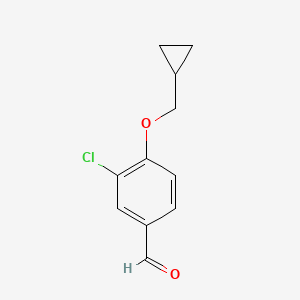
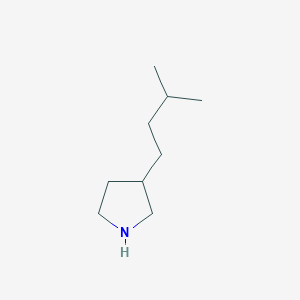
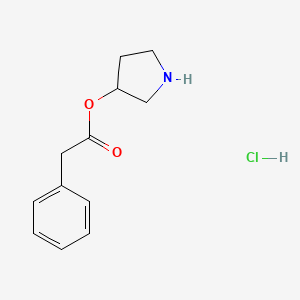
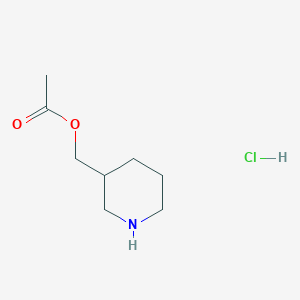
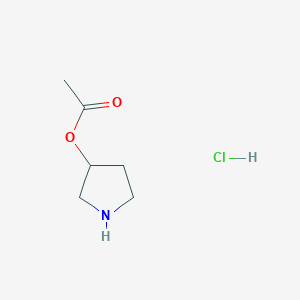
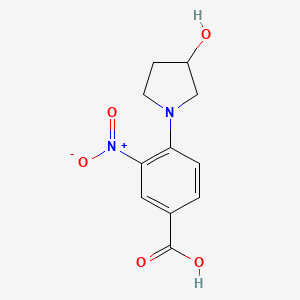
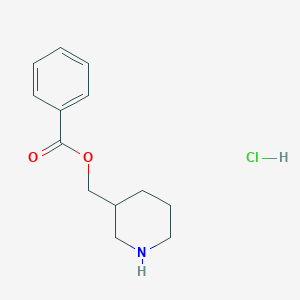
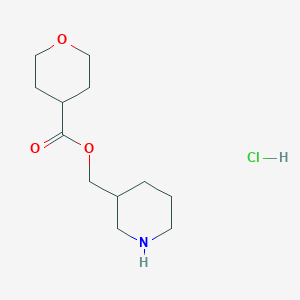
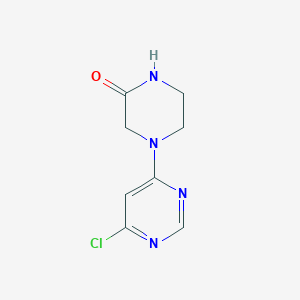
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)